N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide
Description
N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-[(4-phenylcyclohexyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c22-19(18-7-4-14-23-18)21-13-12-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-7,14,16-17,20H,8-13H2,(H,21,22) |
InChI Key |
UKSNLGTURCEIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide typically involves the reaction of 4-phenylcyclohexylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-phenylcyclohexyl)amino]ethyl}-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains both furan and indole moieties.
Uniqueness
N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide is unique due to its specific combination of a furan ring and a phenylcyclohexylamine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
